![molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound that features a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the nitrofuran group suggests possible antimicrobial properties, while the benzoic acid moiety may contribute to its overall stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps:
Formation of the nitrofuran intermediate: The initial step involves the synthesis of the 5-nitrofuran-2-ylmethylidene intermediate. This can be achieved by reacting 5-nitrofuran-2-carbaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Hydrazone formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage. This step often requires refluxing in an organic solvent such as ethanol or methanol.
Acylation: The hydrazone intermediate is acylated using an acyl chloride or anhydride to introduce the 2-oxoacetyl group.
Coupling with benzoic acid: Finally, the acylated hydrazone is coupled with 4-aminobenzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species.
Reduction: The nitro group in the nitrofuran can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of reactive oxygen species or oxidized derivatives of the nitrofuran moiety.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazone derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its nitrofuran moiety, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: The compound can be used to study the mechanisms of action of nitrofuran-based drugs and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of hydrazone linkages in biological systems.
Industrial Applications: The compound’s stability and solubility properties may make it useful in the formulation of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid likely involves multiple pathways:
Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species upon reduction, leading to oxidative stress and damage to microbial cells.
Enzyme Inhibition: The hydrazone linkage may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
DNA Interaction: The compound may intercalate into DNA, interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Nitrofurazone: A topical antibacterial agent with a nitrofuran moiety.
Uniqueness
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is unique due to its combination of a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This unique structure may confer distinct biological activities and chemical properties compared to other nitrofuran derivatives.
Propriétés
Formule moléculaire |
C14H10N4O7 |
|---|---|
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+ |
Clé InChI |
RNLCIEBMEQDTCS-VIZOYTHASA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Solubilité |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
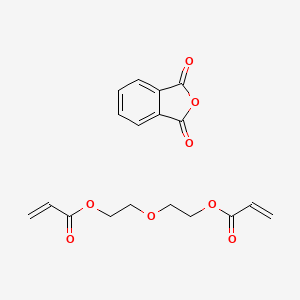
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
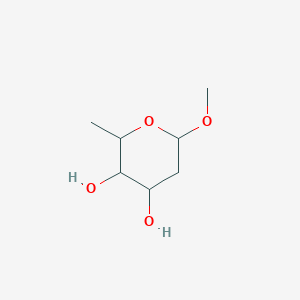
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
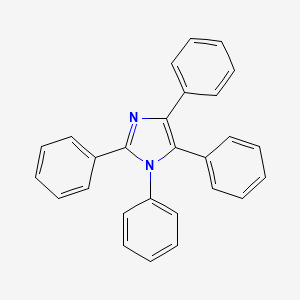

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
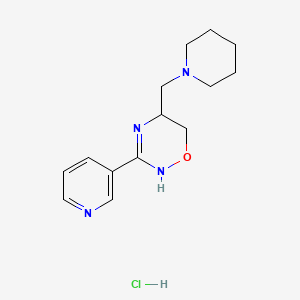
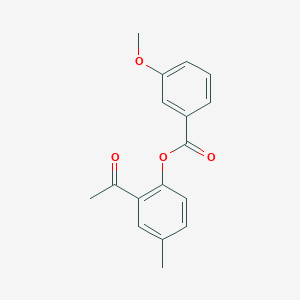
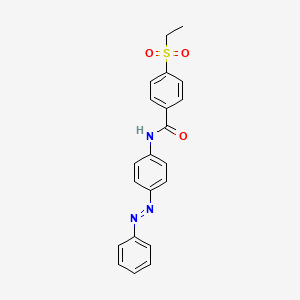
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
